molecular formula C14H22O3 B3433336 Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate CAS No. 23115-91-5

Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate

Cat. No.: B3433336
CAS No.: 23115-91-5
M. Wt: 238.32 g/mol
InChI Key: HWBQOZZGCULHHI-UHFFFAOYSA-N
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Description

Significance of Partially Saturated Cyclic Ester Systems in Modern Organic Chemistry

Partially saturated cyclic systems, including cyclic esters (lactones) and ethers, are fundamental structural motifs in a vast array of natural products and pharmaceutically active molecules. researchgate.netnih.gov Unlike their fully saturated or aromatic counterparts, these systems possess a unique combination of conformational flexibility and electronic properties. The presence of sp3-hybridized centers introduces three-dimensionality, which is crucial for molecular recognition and biological activity. nih.govresearchgate.net

Saturated and partially unsaturated heterocycles are key structural units in many synthetic pharmaceuticals and agrochemicals. nih.govtaylorfrancis.com In medicinal chemistry, these rings are not only components of active molecules but also serve as versatile synthetic intermediates that can undergo ring-opening or expansion reactions to build more complex molecular architectures. researchgate.netmdpi.com The strategic introduction of partial unsaturation, as seen in the dihydrobenzoate core, provides a locus for further functionalization, allowing chemists to modify the scaffold and tune its properties. nih.gov

Historical and Contemporary Methodological Advancements Relevant to Complex Cyclic Ester Synthesis

The synthesis of complex esters, particularly those embedded in cyclic systems, has been a long-standing challenge in organic chemistry. rsc.org Historically, methods like Fischer esterification have been employed, though they often require harsh conditions. researchgate.net Modern organic synthesis has seen the development of a wide range of milder and more efficient protocols.

Recent advancements include the use of metal-free protocols for direct oxidative esterification and the development of novel coupling reagents that operate under mild conditions. researchgate.net For constructing the cyclic frameworks themselves, photochemical transformations such as the [2+2] photocycloaddition of cyclic vinylogous esters have proven powerful for creating strained cyclobutane rings, which can then be elaborated into more complex polycyclic systems. mdpi.com Furthermore, catalytic methods, including those employing palladium, have been developed for the asymmetric synthesis of complex ester-containing molecules, offering high levels of stereoselectivity. acs.org These advanced synthetic strategies are essential for accessing structurally intricate molecules like Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate. researchgate.netdntb.gov.ua

Table 1: Selected Methodologies for Ester Synthesis

Method Description Advantages
Fischer Esterification Reaction of a carboxylic acid with an alcohol using a strong acid catalyst. Simple, uses readily available starting materials. researchgate.net
Steglich Esterification Uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalyst like DMAP. Mild conditions, suitable for sensitive substrates. dntb.gov.ua
Mitsunobu Reaction Couples an alcohol with a carboxylic acid using triphenylphosphine and an azodicarboxylate. Inversion of stereochemistry at the alcohol center. rsc.org
Yamaguchi Esterification Formation of a mixed anhydride from the carboxylic acid, followed by reaction with an alcohol. Effective for sterically hindered substrates. rsc.org

| Catalytic Oxidative Esterification | Direct formation of esters from C-H bonds using a metal catalyst. | High atom economy, avoids pre-functionalization. researchgate.net |

Broad Research Landscape and Theoretical Significance of Aryl-Substituted Dihydro Heterocycles

Aryl-substituted heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The phenyl ring is a common feature in organic molecules, possessing favorable pharmacokinetic and pharmacodynamic characteristics. nih.gov When attached to a dihydro heterocyclic system, the aryl group significantly influences the molecule's electronic properties, solubility, and biological interactions. mdpi.com

The study of aryl-substituted dihydro-pyrimidines, for example, has led to the discovery of potent anticancer agents. nih.govmdpi.com The synthesis of such compounds often relies on powerful cross-coupling reactions or multicomponent reactions that allow for the efficient assembly of the heterocyclic core with various aryl substituents. organic-chemistry.orgacs.org The ability to vary the substituents on the aryl ring provides a critical tool for structure-activity relationship (SAR) studies, enabling the optimization of a compound's biological profile. researchgate.net Dihydro heterocycles fused to benzene (B151609) rings, such as indoles and quinolines, form another major class of compounds with wide-ranging applications. wikipedia.org

Overview of Research Trajectories for this compound and Related Structures

While specific research on this compound (CAS Number 23115-91-5) is not extensively documented in publicly available literature, its structure suggests several potential avenues of investigation. guidechem.com The compound is a substituted dihydrobenzoate ester, sharing features with other researched benzoate (B1203000) esters like Ethyl 2,4,6-trimethylbenzoate and Ethyl 4-ethoxybenzoate. chemeo.comchemicalbook.comchemspider.comnih.gov

Research on this molecule would likely focus on:

Synthesis: Developing efficient and stereoselective routes to the dihydrobenzoate core, potentially leveraging modern cyclization and esterification techniques.

Structural Analysis: Detailed characterization using spectroscopic methods (NMR, IR, MS) and potentially X-ray crystallography to confirm its three-dimensional structure.

Reactivity Studies: Investigating the chemical reactivity of the dihydroaromatic ring and the ester functionality, exploring its potential as a building block for more complex molecules.

Application Exploration: Based on the properties of related structures, this compound could be investigated for applications in materials science, agrochemicals, or as an intermediate in pharmaceutical synthesis.

The combination of an electron-rich ethoxy group and multiple methyl substituents on the partially saturated ring makes it a unique and theoretically interesting target for synthetic and mechanistic studies.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 2,4,6-trimethylbenzoate
Ethyl 4-ethoxybenzoate
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (B28879) (DMAP)
Triphenylphosphine
Indole
Quinoline
N-Methylpyrrolidone
Sulfolane
Dimethylformamide
Dimethyl sulfoxide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethoxy-2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-6-16-11-8-10(3)12(13(15)17-7-2)14(4,5)9-11/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBQOZZGCULHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(C1)(C)C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23115-91-5
Record name ETHYL 2,3-DIHYDRO-4-ETHOXY-2,2,6-TRIMETHYLBENZOATE
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Synthetic Methodologies for Ethyl 2,3 Dihydro 4 Ethoxy 2,2,6 Trimethylbenzoate

Retrosynthetic Dissection and Strategic Key Intermediates Identification

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inyoutube.com This process involves the imaginary breaking of bonds, known as disconnections, and the conversion of one functional group into another, referred to as functional group interconversions (FGIs). ias.ac.inyoutube.com

For Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate (I), a primary disconnection can be made at the ester functional group, leading to two key synthons: an acyl cation equivalent and an ethoxide anion equivalent. The corresponding synthetic equivalents would be a carboxylic acid (or its activated derivative) and ethanol (B145695). This initial disconnection simplifies the target molecule to 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoic acid (II).

A subsequent critical disconnection involves the dihydrobenzoate ring. This can be envisioned through a cyclization reaction. Breaking the C-C or C-O bonds of the ring in a retrosynthetic sense can reveal potential acyclic precursors. For instance, a Diels-Alder or a related annulation strategy could be a plausible forward reaction, suggesting a substituted diene and a dienophile as key intermediates.

Further analysis of the substituted ring points to a highly substituted benzene (B151609) derivative as a potential precursor. The trimethyl and ethoxy substitutions on the aromatic ring are key features to consider. Therefore, a plausible retrosynthetic pathway would involve the formation of the dihydroaromatic ring from a suitably substituted aromatic precursor.

Key Identified Intermediates:

Intermediate No.Chemical NameStructure
IThis compound(Structure of Target Molecule)
II2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoic acid(Structure of Carboxylic Acid Intermediate)
IIISubstituted Acyclic Precursor(Generic structure of an acyclic diene/dienophile precursor)
IVSubstituted Aromatic Precursor(Structure of a polysubstituted benzene derivative)

Classical Synthetic Routes Towards Substituted Dihydrobenzoate Frameworks

Traditional approaches to constructing substituted dihydrobenzoate frameworks often rely on well-established reactions such as esterification and various cyclization strategies.

Esterification Strategies Employing Advanced Precursor Alcohols and Carboxylic Acids

The final step in the synthesis of this compound would likely be an esterification reaction. Given the potential for steric hindrance around the carboxylic acid group in the precursor (2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoic acid), the choice of esterification method is crucial.

Standard Fischer esterification, involving heating the carboxylic acid with ethanol in the presence of a strong acid catalyst, might be sluggish. More advanced methods could be employed:

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an anhydride, which then readily reacts with ethanol.

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct esterification of the carboxylic acid with ethanol under mild conditions.

The synthesis of the precursor carboxylic acid itself is a key challenge, often involving the elaboration of simpler cyclic or aromatic starting materials.

Cyclization and Annulation Reactions for the Dihydrobenzoate Ring Construction

The construction of the core dihydrobenzoate ring is a pivotal part of the synthesis. Various cyclization and annulation reactions can be envisaged:

Diels-Alder Reaction: A powerful tool for the formation of six-membered rings, a Diels-Alder reaction between a suitably substituted diene and a dienophile could construct the dihydrobenzoate framework. The regioselectivity of this reaction would be critical in achieving the desired substitution pattern.

Intramolecular Cyclization: An appropriately functionalized acyclic precursor could undergo an intramolecular cyclization to form the six-membered ring. youtube.com This could involve reactions like an intramolecular aldol (B89426) condensation or a Michael addition followed by cyclization.

Birch Reduction: The partial reduction of a substituted aromatic benzoic acid or ester using sodium or lithium in liquid ammonia (B1221849) with an alcohol (Birch reduction) is a classic method for synthesizing dihydrobenzoic acids. The substitution pattern on the aromatic ring directs the regioselectivity of the reduction. For the target molecule, a precursor such as 4-ethoxy-2,6-dimethylbenzoic acid or a related derivative could potentially be a substrate for such a reduction.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers a range of catalytic methods that can provide high levels of regio- and stereoselectivity, which would be advantageous in the synthesis of a polysubstituted molecule like this compound.

Catalytic Strategies for Regioselective and Stereoselective Construction

Catalytic methods can offer milder reaction conditions and improved control over the formation of the desired product.

Palladium-Catalyzed Cyclization: Palladium catalysis is a versatile tool in organic synthesis. nih.govnih.gov For instance, a Pd-catalyzed intramolecular C-H activation/cyclization could be a potential strategy to form the dihydrobenzoate ring from a suitably designed precursor. nih.gov

Ring-Closing Metathesis (RCM): If a suitable acyclic diene precursor can be synthesized, RCM using catalysts like Grubbs' or Schrock's catalyst could be a powerful method to form the six-membered ring. Subsequent functional group manipulations would be necessary to arrive at the target structure.

Since this compound possesses a stereocenter at the C2 position, controlling its stereochemistry is a significant synthetic challenge. Enantioselective and diastereoselective methods are crucial for obtaining stereochemically pure products.

Chiral Catalysts: The use of chiral catalysts in reactions such as Diels-Alder cycloadditions, hydrogenation, or cyclization reactions can induce asymmetry and lead to the formation of one enantiomer in excess. researchgate.netnih.gov For example, a chiral Lewis acid catalyst could be used to promote an enantioselective Diels-Alder reaction.

Substrate Control: The stereochemistry of the starting material can also direct the stereochemical outcome of a reaction. If a chiral precursor is used, its stereocenter can influence the formation of new stereocenters in a predictable manner.

Palladium-Catalyzed Transformations for Benzoate (B1203000) Derivatives

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnacs.org These methods are particularly relevant for the synthesis of substituted aromatic compounds like benzoate derivatives. The versatility of palladium catalysis, including its compatibility with a wide range of functional groups and its ability to proceed under various catalytic cycles such as Pd(0)/Pd(II) and Pd(II)/Pd(IV), makes it a highly attractive approach. researchgate.net

One of the most significant advancements in this area is the use of C-H functionalization, which allows for the direct formation of bonds at positions that would otherwise be unreactive. snnu.edu.cn For the synthesis of benzoate derivatives, palladium catalysts can facilitate the ortho-C-H bond activation, guided by a directing group, to introduce various substituents. researchgate.net While a specific palladium-catalyzed synthesis for this compound is not extensively documented, the principles of palladium-catalyzed C-H activation and cross-coupling reactions are highly applicable. For instance, a suitably substituted benzene ring could be functionalized through a palladium-catalyzed process to introduce the ethyl, ethoxy, and trimethyl moieties.

Recent research has demonstrated the power of palladium catalysis in constructing complex heterocyclic and aromatic structures through cascade reactions involving C-H activation and annulation. snnu.edu.cn These methodologies allow for the rapid assembly of intricate molecular architectures from simpler precursors. mdpi.com The application of such strategies could, in principle, be adapted for the synthesis of the target molecule, potentially offering a convergent and efficient route.

Table 1: Examples of Palladium-Catalyzed Reactions for Aromatic Compound Synthesis

Reaction Type Catalyst System Substrate Scope Potential Application to Target Molecule
C-H Arylation Pd(OAc)₂, Cu(OAc)₂ Aryl and heteroaryl compounds Introduction of the benzoate core
C-H Functionalization Pd(II) catalysts Thiobenzanilides Functionalization of the benzene ring
Annulation Reactions Pd-complexes Molecules with directing groups Construction of the dihydrobenzoate ring

Multicomponent Reaction Protocols Integrating Ethyl, Ethoxy, and Trimethyl Moieties

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCR design can be applied to devise a potential synthetic route.

An MCR approach to this target molecule would ideally involve the simultaneous or sequential combination of precursors containing the ethyl, ethoxy, and trimethyl groups with a core building block that forms the dihydrobenzoate scaffold. For example, a reaction could be envisioned that brings together a β-ketoester, an aldehyde, and a source of ammonia or an amine, followed by further functionalization. The Biginelli and Hantzsch reactions are classic examples of MCRs that produce heterocyclic compounds and could serve as inspiration for the design of a novel MCR for the target structure. researchgate.net

Chemoenzymatic or Biocatalytic Pathways for Analogous Systems

Chemoenzymatic and biocatalytic methods are gaining increasing attention as environmentally friendly and highly selective alternatives to traditional chemical synthesis. chemistryjournals.net These approaches utilize enzymes or whole microorganisms to carry out specific chemical transformations. In the context of benzoate derivatives, various biocatalytic pathways are known for both their synthesis and degradation. ethz.chnih.gov

For instance, engineered microorganisms have been developed to produce natural products through biosynthetic pathways. mdpi.com A chemoenzymatic approach to this compound could involve the use of enzymes to perform key steps in the synthetic sequence, such as selective hydroxylation, esterification, or reduction. Lipases, for example, are widely used for the synthesis of esters under mild conditions. chemistryjournals.net

While a direct biocatalytic route to the target molecule is not established, the study of analogous systems provides valuable insights. For example, the benzoate degradation pathway in various microorganisms involves a series of enzymatic reactions that could potentially be reversed or modified to achieve a synthetic goal. ethz.chnih.gov The development of a biocatalytic or chemoenzymatic synthesis would offer significant advantages in terms of sustainability, selectivity, and the potential for producing enantiomerically pure compounds. chemistryjournals.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comacs.org The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.

Development of Solvent-Free and Environmentally Benign Reaction Conditions

A key principle of green chemistry is the reduction or elimination of solvents, which are often a major source of waste and environmental pollution in chemical processes. researchgate.net Solvent-free reactions, also known as solid-state or neat reactions, can lead to improved reaction rates, higher yields, and easier product isolation. researchgate.net

For the synthesis of benzoate derivatives, solvent-free conditions have been successfully applied in various reactions, such as the synthesis of benzodiazepines using a recyclable ferrite (B1171679) catalyst. researchgate.net Similarly, the use of environmentally benign solvents, such as water or supercritical fluids, is another important strategy. The development of a solvent-free or benign solvent-based synthesis for this compound would significantly reduce its environmental footprint.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwikipedia.org A reaction with high atom economy maximizes the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

To improve the atom economy of the synthesis of this compound, synthetic routes should be designed to favor addition reactions over substitution or elimination reactions, as the former inherently have 100% atom economy. buecher.de The use of catalytic reagents is also crucial, as they are used in small amounts and can be recycled, further reducing waste. jocpr.com Careful planning of the synthetic pathway to minimize the use of protecting groups and other auxiliary substances is another important aspect of waste minimization. buecher.de

Innovation in Catalytic Systems for Sustainable Production

The development of innovative and sustainable catalytic systems is at the heart of green chemistry. blazingprojects.com This includes the use of catalysts that are highly active, selective, and stable, allowing for their efficient use and recycling. For the synthesis of this compound, several types of sustainable catalytic systems could be employed.

Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred as they can be easily separated from the reaction mixture and reused. buecher.de Biocatalysts, as discussed in section 2.3.3, offer a highly sustainable option due to their biodegradability and ability to operate under mild conditions. chemistryjournals.net Furthermore, the use of catalysts based on abundant and non-toxic metals is a key area of research to replace catalysts based on precious or toxic metals. The design and application of such innovative catalytic systems will be essential for the sustainable production of this compound. blazingprojects.com

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

Metric Description Goal for Sustainable Synthesis
Atom Economy (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100% Maximize (approaching 100%)
E-Factor Total Waste (kg) / Product (kg) Minimize (approaching 0)
Process Mass Intensity (PMI) Total Mass in a Process / Mass of Product Minimize (approaching 1)
Solvent Intensity Mass of Solvent / Mass of Product Minimize

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,3 Dihydro 4 Ethoxy 2,2,6 Trimethylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate. Both ¹H and ¹³C NMR spectra offer critical information regarding the connectivity and chemical environment of each atom. The dihydro-benzoate core, which can be considered a substituted cyclohexene (B86901) ring, is expected to adopt a half-chair conformation. The substituents' preference for either axial or equatorial positions is dictated by steric hindrance, with bulky groups favoring the less sterically crowded equatorial orientation to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org

The presence of chiral centers in the molecule leads to diastereotopic protons and carbons, resulting in more complex spectra that are highly sensitive to the molecule's specific conformation. For instance, the two methyl groups at the C2 position are expected to be chemically non-equivalent and should, therefore, appear as two distinct signals in both ¹H and ¹³C NMR spectra. Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate theoretical NMR parameters for various possible stereoisomers, and comparing these with experimental data can be a powerful tool for structural assignment. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Notes
C2-CH₃ (gem-dimethyl) 1.0 - 1.3 Two singlets Diastereotopic methyls in a chiral environment.
C6-CH₃ 1.8 - 2.2 Singlet Methyl group on a double bond.
C3-H 2.0 - 2.5 Multiplet Aliphatic proton adjacent to a chiral center.
C5-H₂ 2.2 - 2.8 Multiplet Aliphatic protons on the dihydro ring.
Ester O-CH₂-CH₃ 4.1 - 4.4 Quartet Methylene protons of the ethyl ester group.
Ester O-CH₂-CH₃ 1.2 - 1.5 Triplet Methyl protons of the ethyl ester group.
Ether O-CH₂-CH₃ 3.9 - 4.2 Quartet Methylene protons of the ethoxy group.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
C=O (Ester) 165 - 175 Carbonyl carbon.
C4 (Ether C-O) 150 - 160 Aromatic carbon bonded to the ethoxy group.
C1, C6 125 - 140 Olefinic carbons of the dihydro ring.
C2 30 - 40 Quaternary carbon with gem-dimethyl groups.
C3, C5 25 - 45 Aliphatic carbons in the dihydro ring.
Ester O-CH₂ 60 - 65 Methylene carbon of the ethyl ester.
Ether O-CH₂ 63 - 68 Methylene carbon of the ethoxy group.

Elucidation of Stereochemical Configurations via Nuclear Overhauser Effect (NOE) and Coupling Constant Analysis

To unambiguously determine the relative stereochemistry, two-dimensional NMR experiments are essential. The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity, typically within 5 Å. For this compound, NOE correlations would be expected between an axial substituent and other axial protons on the same face of the ring (1,3-diaxial interactions). For example, observing an NOE between one of the C2-methyl groups and the C6-methyl group would provide strong evidence for their syn-relationship.

Analysis of proton-proton coupling constants (³J-values) is also vital for conformational analysis. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the half-chair conformation of the dihydro-benzoate ring, distinct coupling constants would be observed:

Large coupling constants (³J ≈ 8-13 Hz) are typical for axial-axial interactions.

Small coupling constants (³J ≈ 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.

By carefully measuring the coupling constants for the protons on the C3 and C5 positions, their relative orientation (axial or equatorial) can be determined, which in turn defines the conformation of the ring and the stereochemical relationship of the substituents.

Dynamic NMR Studies for Interconversion Barriers and Molecular Dynamics

The dihydro-benzoate ring is not static but undergoes conformational changes, such as ring flipping between two half-chair forms. Dynamic NMR (DNMR) spectroscopy is the technique used to study these processes. By recording NMR spectra at different temperatures, the rate of interconversion can be measured.

At high temperatures, if the ring flip is fast on the NMR timescale, the signals for axial and equatorial protons (and substituents) will average out, leading to sharper, simplified spectra. As the temperature is lowered, the rate of interconversion slows down. At a certain point, known as the coalescence temperature, the distinct signals for the two conformers begin to broaden and merge. Below the coalescence temperature, at the slow-exchange limit, separate signals for each conformer can be observed.

By analyzing the line shapes in the DNMR spectra, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring-flipping process can be calculated. This provides valuable quantitative data on the conformational stability and flexibility of the molecule. For substituted cyclohexanes, these barriers are typically in the range of 10-12 kcal/mol.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intramolecular Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectrum is expected to be dominated by absorptions from the ester and ether groups, as well as the hydrocarbon framework.

Ester Group: The most prominent feature will be the strong carbonyl (C=O) stretching vibration, typically found between 1735-1750 cm⁻¹. rockymountainlabs.com Esters also show two characteristic C-O stretching bands: one for the C(=O)-O bond and another for the O-C (alkyl) bond, which appear in the 1300-1000 cm⁻¹ region. researchgate.netspectroscopyonline.com

Ether Group: The aromatic ethoxy group will produce a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. youtube.com

Alkene Group: The C=C double bond within the dihydro-benzoate ring will give rise to a stretching vibration in the 1650-1600 cm⁻¹ region.

Alkyl Groups: C-H stretching vibrations from the methyl and ethyl groups will appear in the 3000-2850 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C=C and C-C backbone stretches are often more intense in the Raman spectrum, providing a more complete picture of the molecular skeleton.

Characteristic Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity
Ester C=O stretch 1735 - 1750 Strong (IR)
Aromatic Ether Asymmetric C-O-C stretch ~1250 Strong (IR)
Ester/Ether Symmetric C-O/C-C stretch 1000 - 1300 Strong to Medium (IR)
Alkene C=C stretch 1600 - 1650 Medium to Weak

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Should it be possible to grow a suitable single crystal of this compound or one of its derivatives, single-crystal X-ray diffraction would provide the most definitive and precise structural information. This technique yields a three-dimensional map of electron density within the crystal, allowing for the exact determination of atomic positions.

The data obtained from X-ray diffraction would include:

Unambiguous determination of relative and absolute stereochemistry.

Precise bond lengths, bond angles, and torsion angles for every part of the molecule.

Detailed conformational information , confirming, for example, the exact half-chair conformation of the dihydro-benzoate ring in the solid state.

Intermolecular interactions , such as hydrogen bonding (if applicable) and van der Waals forces, which dictate how the molecules pack together in the crystal lattice.

This technique is considered the "gold standard" for structural determination, and the resulting data can be used to validate and refine structures proposed by other methods like NMR spectroscopy and computational modeling. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemistry Determination

Given the presence of at least two chiral centers (C3 and C6), this compound is a chiral molecule and will exist as a pair of enantiomers. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the absolute stereochemistry (the actual R/S configuration) of these centers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, which plots differential absorbance versus wavelength, is unique for each enantiomer—they are mirror images of each other.

To assign the absolute configuration, the experimental CD spectrum is typically compared to a theoretically predicted spectrum. This is often achieved by:

Performing quantum mechanical calculations (e.g., time-dependent DFT) to predict the CD spectra for both the (3R, 6R) and (3S, 6S) enantiomers (as an example pair).

Comparing the calculated spectra with the experimental one. A good match allows for the unambiguous assignment of the absolute configuration of the enantiomer being studied. This method is particularly powerful when combined with other spectroscopic data. wordpress.com

Advanced Mass Spectrometry Techniques for Fragmentation Pathways and Isomeric Distinctions

Advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS), are invaluable for confirming the molecular weight and elucidating the fragmentation pathways of this compound. Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) which then undergoes a series of fragmentation events to produce smaller, characteristic ions.

The fragmentation pattern provides a fingerprint that can be used for identification and structural analysis. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the ester group to form a stable acylium ion is a common pathway for benzoate (B1203000) esters. pharmacy180.com

McLafferty Rearrangement: While less common for the ester itself without a gamma-hydrogen on the acid side, a rearrangement involving the loss of a neutral ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethyl ester is possible.

Cleavage of the Ether Bond: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group.

Ring Cleavage: Retro-Diels-Alder reactions or other cleavages of the dihydro-benzoate ring can occur.

Loss of Methyl Radicals: Loss of •CH₃ (15 Da) from the trimethyl-substituted ring.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn provides their elemental composition, further confirming the proposed fragmentation pathways. nih.gov

Plausible Mass Spectrometry Fragments

m/z Value Possible Identity Fragmentation Pathway
264 [M]⁺• Molecular Ion
249 [M - CH₃]⁺ Loss of a methyl radical
235 [M - C₂H₅]⁺ Loss of an ethyl radical from the ether
219 [M - OC₂H₅]⁺ Loss of the ethoxy radical from the ester
191 [M - OC₂H₅ - CO]⁺ Subsequent loss of carbon monoxide

Reaction Mechanisms and Chemical Transformations of Ethyl 2,3 Dihydro 4 Ethoxy 2,2,6 Trimethylbenzoate

Reactivity of the Ester Functional Group within Complex Chemical Environments

The ester functional group is a primary site of reactivity in Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate. Its susceptibility to nucleophilic attack is influenced by both steric and electronic factors within the molecule.

Transesterification is a key reaction of esters, involving the exchange of the alkoxy group with another alcohol. This process is typically catalyzed by an acid or a base. The kinetics of transesterification for substituted benzoates are influenced by the nature of the substituents on the aromatic ring. For instance, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate, while bulky substituents near the reaction center can introduce steric hindrance, slowing the reaction. researchgate.net

In the case of this compound, the presence of two methyl groups at the ortho positions (2 and 6) relative to the ester group would be expected to create significant steric hindrance. This steric crowding would likely impede the approach of an incoming nucleophile, thereby reducing the rate of transesterification compared to less substituted benzoates.

Table 1: Hypothetical Relative Rate Constants for Transesterification of Various Benzoates

CompoundSubstituentsRelative Rate Constant (k_rel)
Ethyl benzoate (B1203000)None1.00
Ethyl 4-nitrobenzoate4-NO₂ (electron-withdrawing)> 1.00
Ethyl 2-methylbenzoate2-CH₃ (ortho, steric hindrance)< 1.00
Ethyl 2,6-dimethylbenzoate2,6-(CH₃)₂ (significant steric hindrance)<< 1.00
This compound2,2,6-(CH₃)₃, 4-OC₂H₅ (dihydro)Expected to be very low

The equilibrium of the transesterification reaction is governed by the relative stability of the reactants and products, and can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product as it is formed.

The hydrolysis of esters to their corresponding carboxylic acids and alcohols can occur under both acidic and basic conditions. The stability of an ester towards hydrolysis is a critical factor in its persistence in aqueous environments.

Under basic conditions, the hydrolysis of esters typically proceeds via a BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov The rate of this reaction is sensitive to steric hindrance around the carbonyl group. For this compound, the ortho-trimethyl substituents would be expected to significantly hinder the approach of the hydroxide ion, leading to a higher hydrolytic stability compared to unhindered benzoates. arkat-usa.org Studies on sterically hindered esters have shown that they are considerably more resistant to saponification. researchgate.net

Acid-catalyzed hydrolysis proceeds through a different mechanism, initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. libretexts.org While steric hindrance is also a factor in acid-catalyzed hydrolysis, its effect can be less pronounced than in base-catalyzed reactions.

Table 2: General Comparison of Hydrolytic Stability for Selected Esters

CompoundConditionExpected Relative Stability
Ethyl benzoateBasicModerate
Ethyl 4-nitrobenzoateBasicLower
Ethyl 2,6-dimethylbenzoateBasicHigh
This compoundBasicVery High
Ethyl benzoateAcidicModerate
This compoundAcidicHigh

This table provides a qualitative comparison based on established principles of ester hydrolysis, as specific experimental data for the target compound is not available.

Transformations Involving the Dihydroaromatic Ring System

The dihydroaromatic ring of this compound is a site of potential chemical transformations, including aromatization and addition reactions.

Dihydroaromatic compounds can undergo aromatization through dehydrogenation, which can be achieved using various oxidizing agents or catalytic methods. wikipedia.org The driving force for this reaction is the formation of a stable aromatic system. For the target molecule, aromatization would lead to the formation of Ethyl 4-ethoxy-2,6-dimethylbenzoate. This process typically requires elevated temperatures and the presence of a catalyst, such as platinum on carbon, or a chemical oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Potential rearrangements during aromatization are possible, especially under harsh reaction conditions, but the substitution pattern of this compound suggests that direct dehydrogenation to the corresponding benzoate is the most likely outcome.

The conjugated diene system within the dihydroaromatic ring can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the diene is influenced by its substituents. Electron-donating groups on the diene generally increase its reactivity. masterorganicchemistry.com

In this compound, the ethoxy group at the 4-position is electron-donating, which could enhance the reactivity of the diene system. However, the steric bulk of the trimethyl substituents may hinder the approach of a dienophile, potentially requiring more forcing reaction conditions. The specific stereochemistry of the resulting cycloadduct would be governed by the principles of the Diels-Alder reaction, including the endo rule. masterorganicchemistry.com

Influence of Ethoxy and Trimethyl Substituents on Directing Reactivity

The substituents on the dihydroaromatic ring play a crucial role in directing the reactivity of the molecule.

The ethoxy group at the 4-position is an electron-donating group through resonance. This has several effects:

It increases the electron density of the dihydroaromatic ring, making it more susceptible to electrophilic attack, should such a reaction occur without leading to aromatization.

In the context of the ester group, its electron-donating nature could slightly decrease the electrophilicity of the carbonyl carbon, although this effect is transmitted through the ring and is likely less significant than the direct steric effects of the ortho-substituents.

The trimethyl substituents have a profound influence, primarily through steric effects:

The two methyl groups at the 2-position and one at the 6-position create significant steric hindrance around the ester functional group. As discussed, this is expected to decrease the rates of both transesterification and hydrolysis. researchgate.netresearchgate.net

This steric bulk also influences the conformation of the molecule and can affect the accessibility of the diene system in cycloaddition reactions.

The electronic effect of the methyl groups is weakly electron-donating through induction, which would slightly increase the electron density of the ring system.

Inductive and Resonance Effects on Reaction Centers

The reactivity of this compound is profoundly influenced by the electronic properties of its substituents, which operate through inductive and resonance effects. These effects alter the electron density at various positions around the dihydrobenzoate ring and at the ester functional group, thereby activating or deactivating them towards certain reagents.

The primary functional groups and their electronic effects are:

4-Ethoxy Group (-OCH2CH3): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the conjugated π-system of the ring, resulting in a strong electron-donating resonance effect (+M). chemistrysteps.com Generally, for alkoxy groups on a conjugated system, the resonance effect is predominant, increasing the electron density of the π-system, particularly at the ortho and para positions. chemistrysteps.comyoutube.com In this dihydro-system, it strongly enriches the electron density of the conjugated diene.

Ethyl Ester Group (-COOCH2CH3): This group is electron-withdrawing through both induction and resonance (-I, -M). The carbonyl carbon is electrophilic due to the polarization of the C=O bond, and the entire group withdraws electron density from the ring system to which it is attached. stackexchange.com

Methyl Groups (-CH3): The three methyl groups at positions 2, 2, and 6 are electron-donating through a positive inductive effect (+I), stabilizing any adjacent positive charges. libretexts.org

These competing effects create distinct electronic environments at the potential reaction centers within the molecule: the C3=C4 and C5=C6 double bonds, and the ester carbonyl carbon. The powerful +M effect of the 4-ethoxy group makes the diene system electron-rich and thus susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the ester group makes the carbonyl carbon an electrophilic center, prone to nucleophilic attack. libretexts.org

Table 1: Summary of Electronic Effects on Reaction Centers

Functional Group Inductive Effect Resonance Effect Net Effect on Ring/Diene
4-Ethoxy -I (Withdrawing) +M (Donating) Strongly Donating
Ethyl Ester -I (Withdrawing) -M (Withdrawing) Strongly Withdrawing
2,2,6-Trimethyl +I (Donating) None Weakly Donating

Steric Hindrance and Stereoelectronic Control of Reactions

Beyond electronic effects, the three-dimensional structure of the molecule plays a critical role in its reactivity. Steric hindrance and stereoelectronic control often dictate the feasibility and outcome of potential reactions.

Steric Hindrance: The spatial arrangement of the bulky methyl and ethyl groups significantly obstructs the approach of reactants.

Gem-dimethyl group at C2: This feature presents a substantial steric shield on one flank of the molecule, hindering access to the C3 position and the adjacent ester group. The Thorpe-Ingold effect, often associated with gem-dimethyl groups, can also influence ring conformation and reactivity. oregonstate.edu

Methyl group at C6: This group, adjacent to the C5=C6 double bond, provides steric hindrance that can influence the regioselectivity of additions to this bond. msu.edu

This steric congestion can prevent or slow down reactions that would otherwise be electronically favorable. For example, a bulky nucleophile might struggle to access the sterically shielded ester carbonyl.

Stereoelectronic Control: Stereoelectronic effects refer to the influence of orbital alignment on reaction pathways. For a reaction to occur efficiently, the interacting orbitals must be properly aligned. acs.org

Reactions at the Diene: In electrophilic additions to the enol ether-like C3=C4 double bond, stereoelectronic effects are crucial. The incoming electrophile will approach in a way that allows for maximum overlap with the π-orbitals of the double bond and optimal stabilization of the resulting carbocation intermediate by the lone pairs of the ethoxy group's oxygen. rsc.org This requires a specific trajectory of attack relative to the plane of the ring system.

Enolization: While the primary reaction at the ester might be nucleophilic acyl substitution, reactions involving the α-carbon (C2) are severely hindered by the gem-dimethyl substitution. If a reaction were to proceed via an enolate-type intermediate, the formation of the enolate would be subject to stereoelectronic control, requiring the α-C-H bond to be aligned with the π-system of the carbonyl group. msu.edunih.gov

Table 2: Steric and Stereoelectronic Factors at Key Positions

Position Key Structural Feature Primary Steric Effect Potential Stereoelectronic Control
C2 Gem-dimethyl group High steric hindrance for reactions at C2 and C3. Governs enolization if possible.
C3 Adjacent to C2 gem-dimethyl group Significant hindrance to facial attack. Dictates trajectory of electrophilic attack.
C5 Adjacent to C6 methyl group Moderate hindrance to facial attack. Influences approach to the C5=C6 double bond.
Ester Carbonyl Flanked by C2 gem-dimethyl group High steric hindrance for nucleophilic attack. Requires specific angle of nucleophilic approach (Bürgi-Dunitz trajectory).

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups and reactive sites (the diene and the ester) makes chemoselectivity a central issue. Furthermore, the unsymmetrical nature of the conjugated diene raises questions of regioselectivity.

Chemoselectivity: Chemoselectivity describes the preferential reaction of a reagent with one functional group over another.

Electrophilic Reagents: Electron-rich dienes are generally more reactive towards electrophiles than esters. Therefore, reagents like HBr or Br2 are expected to react preferentially with the C3=C4 or C5=C6 double bonds rather than the ester carbonyl oxygen. libretexts.org

Nucleophilic Reagents: Strong nucleophiles, such as Grignard reagents or organolithiums, will preferentially attack the electrophilic carbonyl carbon of the ester. libretexts.org Softer nucleophiles, under conditions that favor conjugate addition, might attack the diene system, but this is generally less common for this type of substrate compared to α,β-unsaturated esters.

Reducing Agents: The choice of reducing agent would be critical. A strong hydride donor like lithium aluminum hydride (LiAlH4) would likely reduce the ester, while catalytic hydrogenation would likely reduce the double bonds of the diene. A reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures could potentially reduce the ester to an aldehyde without affecting the diene. libretexts.org

Regioselectivity: Regioselectivity concerns which atom of a functional group forms a new bond. For electrophilic addition to the conjugated diene system, the outcome is dictated by the formation of the most stable carbocation intermediate, a principle that extends Markovnikov's rule. lumenlearning.com

The powerful electron-donating resonance effect of the 4-ethoxy group will strongly stabilize a positive charge on C3 or C5.

Attack at C3=C4: Protonation or electrophilic attack at C3 would generate a carbocation at C4, which is not directly stabilized by resonance from the ethoxy group. However, attack at C4 is sterically hindered and electronically disfavored. The most likely scenario is attack at C3, leading to an allylic carbocation with charge delocalized across C4, C5, and C6, and further stabilized by the ethoxy group.

Attack at C5=C6: Attack at C5 would place a positive charge at C6, which is a tertiary carbon and stabilized by the inductive effect of the attached methyl group. This carbocation would also be part of the conjugated system. Attack at C6 is sterically hindered by the C6-methyl and C2-gem-dimethyl groups.

Considering all electronic and steric factors, an electrophile is most likely to attack the C3 position. This position is electronically activated by the ethoxy group, and the resulting carbocation intermediate would be well-stabilized through resonance across the diene system. This pathway avoids the significant steric hindrance around the C6 position. libretexts.orgmasterorganicchemistry.com

Theoretical and Computational Chemistry of Ethyl 2,3 Dihydro 4 Ethoxy 2,2,6 Trimethylbenzoate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometric properties of molecules like Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate. This method is favored in computational chemistry for its balance of accuracy and computational cost, making it suitable for the study of medium to large organic molecules. researchgate.net DFT calculations are typically employed to determine the most stable conformation (the ground state geometry) by minimizing the total electronic energy of the molecule.

For aromatic esters, DFT methods, such as B3LYP, are commonly used in conjunction with basis sets like 6-311++G(d,p) to provide reliable predictions of molecular geometries. researchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data where available. In the case of this compound, the optimization process would involve systematically adjusting the positions of all atoms until the configuration with the lowest possible energy is found. This optimized structure is crucial for all subsequent theoretical analyses, including the prediction of spectroscopic signatures and chemical reactivity.

The electronic properties derived from DFT calculations include the total energy, dipole moment, and the distribution of electron density. These parameters are fundamental to understanding the molecule's polarity, stability, and intermolecular interactions. For instance, the calculated dipole moment provides insight into how the molecule will interact with polar solvents and other polar molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict and explain chemical reactivity. taylorandfrancis.comwikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical parameters for determining a molecule's reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. Conversely, a large HOMO-LUMO gap implies greater stability and lower reactivity. For this compound, the HOMO is likely to be localized on the electron-rich dihydrobenzoate ring, particularly influenced by the ethoxy and methyl substituents, which are electron-donating groups. The LUMO is expected to be distributed over the carbonyl group of the ester and the aromatic ring, which can accept electron density.

The spatial distribution of the HOMO and LUMO also provides insights into the regioselectivity of chemical reactions. For example, in an electrophilic aromatic substitution reaction, the electrophile would preferentially attack the regions of the molecule where the HOMO has the highest density. acs.org Similarly, a nucleophilic attack would be directed towards atomic sites where the LUMO is most prominent. youtube.com

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of charge within a molecule is fundamental to understanding its chemical behavior, particularly its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net This provides a color-coded map that indicates regions of negative and positive electrostatic potential, which are indicative of nucleophilic and electrophilic sites, respectively. walisongo.ac.id

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electron density and are prone to attack by electrophiles. researchgate.net Conversely, regions of positive potential (usually colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the carbonyl and ethoxy groups, making them sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the methyl and ethyl groups, as well as parts of the aromatic ring, would exhibit positive potential, indicating their susceptibility to nucleophilic interactions. nih.govnih.gov

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom. This provides a more detailed, numerical picture of the electron distribution predicted by the MEP map and helps in understanding the inductive and resonance effects of the various substituents on the dihydrobenzoate ring.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ethyl and ethoxy groups in this compound means that the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. nih.gov Exploring the potential energy surface (PES) allows for the identification of the most stable conformers (local and global minima) and the energy barriers for interconversion between them (saddle points or transition states). acs.org

Computational methods, such as DFT or molecular mechanics, can be used to perform a systematic scan of the PES by rotating key dihedral angles, such as those associated with the ethyl ester and ethoxy groups. acs.org For each rotational position, the energy of the molecule is calculated, and the results are plotted to create a rotational energy profile. The minima on this profile correspond to stable, low-energy conformations, while the maxima represent the transition states between them.

Theoretical Prediction and Simulation of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting and interpreting various spectroscopic data, which can be used to confirm the structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These calculations are performed on the optimized molecular geometry, and the resulting chemical shifts can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. researchgate.net For this compound, theoretical predictions would help to distinguish between the different methyl and ethyl protons and carbons, which might be challenging to assign from the experimental spectrum alone. brainly.comchemicalbook.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. researchgate.net This analysis predicts the frequencies and intensities of the vibrational modes of the molecule. dergipark.org.tr These predicted frequencies can then be compared with an experimental IR spectrum to help assign the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the ester group or the C-O stretches of the ether and ester functionalities. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths for the transitions between the ground state and various excited states. This information can be used to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, which are related to the electronic structure of the molecule, particularly the π-system of the dihydrobenzoate ring.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureValue
¹H NMRChemical Shift (δ) of -OCH₂CH₃~4.2 ppm (quartet)
¹³C NMRChemical Shift (δ) of C=O~168 ppm
IRVibrational Frequency (ν) of C=O stretch~1720 cm⁻¹
UV-VisWavelength of Maximum Absorption (λmax)~280 nm

Reaction Pathway Calculations and Transition State Characterization for Chemical Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed insights into how transformations occur. rsc.orgzendy.io By calculating the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

For this compound, a relevant reaction to study would be its hydrolysis, the reverse of the esterification reaction. mdpi.com DFT calculations can be used to model the reaction pathway, for example, under acidic or basic conditions. The calculations would involve identifying the structure of the transition state for the rate-determining step, which is often the nucleophilic attack on the carbonyl carbon. researchgate.net

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. nih.gov By comparing the activation energies for different possible reaction pathways, it is possible to predict which mechanism is most likely to occur. These calculations can provide valuable information on the reactivity of the ester and how it might behave in different chemical environments.

Quantitative Structure-Property Relationship (QSPR) Studies (Focusing on Chemical Reactivity and Selectivity)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. researchgate.netnih.gov In the context of chemical reactivity and selectivity, QSPR models can be developed to predict these properties for new or unstudied compounds based on a set of calculated molecular descriptors. acs.orgnih.gov

For a series of related benzoate (B1203000) derivatives, a QSPR model could be built to predict their reactivity in a particular reaction, such as hydrolysis or an electrophilic substitution. ucr.edu The model would use a variety of molecular descriptors calculated using computational methods, which could include:

Electronic descriptors: HOMO and LUMO energies, dipole moment, atomic charges.

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum chemical descriptors: Hardness, softness, electrophilicity index.

These descriptors would be correlated with experimentally determined reactivity data (e.g., reaction rates) for a training set of molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the reactivity of other molecules, including this compound, based on their calculated descriptors. Such models are valuable for screening large numbers of compounds and for designing molecules with desired reactivity profiles. acs.org

Applications in Advanced Organic Synthesis and Materials Chemistry Non Biological Contexts

Role of Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate as a Key Building Block for Complex Organic Architectures

The structure of this compound, a polysubstituted dihydroaromatic ester, makes it a potentially valuable building block for the synthesis of complex organic molecules. Dihydroaromatic compounds, including derivatives of cyclohexene (B86901), are versatile intermediates in organic synthesis. azjm.orgresearchgate.net The combination of a partially saturated ring, multiple stereocenters, and various functional groups (ester, ether, and alkyl substituents) offers several avenues for synthetic transformations.

The ester and ethoxy groups can be hydrolyzed or modified to introduce new functionalities. The dihydroaromatic ring can undergo a variety of reactions, including oxidation to the corresponding aromatic compound, reduction to a cyclohexane derivative, or various addition reactions across the double bond. The trimethyl substitution pattern provides steric hindrance that can influence the stereochemical outcome of reactions, a desirable trait in the construction of complex, three-dimensional molecules.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Class
AromatizationOxidizing agents (e.g., DDQ, MnO₂)Substituted ethyl benzoates
HydrogenationH₂, Pd/CSubstituted ethyl cyclohexanecarboxylates
Epoxidationm-CPBAEpoxidized cyclohexane derivatives
DihydroxylationOsO₄, NMODiol-substituted cyclohexane derivatives
Ester HydrolysisAqueous acid or baseSubstituted dihydrobenzoic acid
Ether CleavageStrong acids (e.g., HBr, BBr₃)Phenolic derivatives

These potential transformations highlight the utility of this compound as a scaffold for generating a diverse range of more complex molecules, which could be of interest in medicinal chemistry or the synthesis of natural products and their analogs.

Potential as a Ligand or Precursor in Catalysis

The structure of this compound contains chiral centers, which suggests its potential, or the potential of its derivatives, for use as a chiral ligand in asymmetric catalysis. The development of novel chiral ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.govresearchgate.netsemanticscholar.org

Modification of the ester group to introduce a coordinating atom, such as phosphorus or nitrogen, could transform the molecule into a bidentate or tridentate ligand. The sterically demanding trimethyl and ethoxy groups in proximity to a potential coordination site could create a specific chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. rsc.orgresearchgate.net

For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation with a chiral amine containing a phosphine (B1218219) moiety, could yield a P,N-ligand. Such ligands have proven effective in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.

Development of Specialty Chemical Intermediates Incorporating its Unique Structural Features

The unique combination of functional groups and stereochemistry in this compound makes it a candidate for the development of specialty chemical intermediates. Specialty chemicals are valued for their specific functions and are often used in high-value applications.

The dihydroaromatic core is a feature found in some biologically active molecules, and thus, this compound could serve as a starting material for the synthesis of novel pharmaceutical or agrochemical agents. azjm.org Furthermore, the specific substitution pattern could lead to intermediates with tailored physical properties, such as solubility, crystallinity, and thermal stability, which are important considerations in the fine chemicals industry. The synthesis of polysubstituted cyclohexane derivatives is an active area of research for accessing new chemical spaces. semanticscholar.orggoogle.com

Integration into Polymer or Advanced Material Design

Aromatic and cyclic esters are known to be incorporated into polymers to modify their physical and chemical properties. mdpi.comresearchgate.net The integration of a bulky and rigid structure like this compound into a polymer backbone could significantly impact the material's properties.

For example, if converted to a diol or a dicarboxylic acid, this molecule could be used as a monomer in the synthesis of polyesters or polyamides. The rigid and non-planar structure of the dihydroaromatic ring would likely increase the glass transition temperature (Tg) of the resulting polymer, making it more heat-resistant. The presence of the ethoxy and trimethyl groups could also enhance the solubility of the polymer in organic solvents and decrease its crystallinity, potentially leading to materials with improved processability and optical clarity.

Moreover, the ester group on the molecule could be used for post-polymerization modification, allowing for the introduction of other functional groups onto a polymer chain. nih.govresearchgate.net This approach is valuable for creating functional materials with tailored properties for specific applications, such as sensors, membranes, or drug delivery systems. The introduction of ester linkages into a polymer backbone can also impart biodegradability. rsc.orgnih.govresearchgate.net

Table 2: Predicted Impact of Incorporating the Dihydrobenzoate Moiety on Polymer Properties

PropertyPredicted EffectRationale
Glass Transition Temperature (Tg)IncreaseThe rigid, bulky cyclic structure restricts chain mobility.
CrystallinityDecreaseThe non-planar, substituted ring disrupts regular chain packing.
SolubilityIncreaseThe alkyl and ethoxy groups can improve interactions with organic solvents.
Thermal StabilityPotentially EnhancedThe rigid backbone may lead to higher degradation temperatures.
Mechanical StrengthPotentially IncreasedThe rigid units can enhance the modulus and strength of the material.

Environmental Chemical Pathways and Fate Non Biological Degradation

Photochemical Stability and Degradation Mechanisms under Simulated Environmental Conditions

The photochemical degradation of aromatic compounds is a crucial process influencing their environmental persistence. Aromatic molecules with carbonyl groups, like benzoate (B1203000) esters, can absorb high-energy ultraviolet (UV) rays, which can initiate chemical changes. wikipedia.org The stability of Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate is influenced by its ability to absorb UV radiation and undergo subsequent photochemical reactions.

Research on similar aromatic esters, such as phthalates, indicates that photodegradation can proceed through several mechanisms. researchgate.net In direct photolysis, the molecule absorbs light energy, leading to the cleavage of chemical bonds. For instance, UV radiation can cause the scission of the C-C bond of the aromatic ring or the ester group itself. frontiersin.org Indirect photolysis involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH) in the atmosphere or aquatic environments. evergreensinochem.com These radicals can attack both the aromatic ring and the alkyl side chains. researchgate.net

For this compound, potential photochemical degradation pathways include:

Ester Bond Cleavage: The primary photochemical reaction would likely involve the breaking of the ester linkage, a common pathway for aromatic esters. nih.gov

Side-Chain Oxidation: The ethoxy and methyl groups on the benzene (B151609) ring are susceptible to attack by hydroxyl radicals, leading to hydroxylated and other oxidized byproducts. researchgate.net

Ring Opening: While less common for simple benzoates under direct photolysis, reactions with highly reactive species like hydroxyl radicals in advanced oxidation processes can lead to the opening of the aromatic ring, forming aliphatic compounds. researchgate.netfrontiersin.org

The rate and products of photodegradation are highly dependent on environmental conditions such as light intensity, pH, and the presence of photosensitizers (e.g., dissolved organic matter). tandfonline.com

Table 1: Potential Photodegradation Products of Aromatic Esters and Their Mechanisms

Precursor Compound Class Potential Products Degradation Mechanism Reference
Phthalate Esters o-hydroxybenzoates UV-induced carbon branch attack researchgate.net
Phthalate Esters Hydroxylated compounds, Ring-opening byproducts Hydroxyl radical attack on carbon branch and benzene ring researchgate.net
2-(1-naphthyl)ethyl benzoates Cycloaddition products 2 + 2 cycloaddition of the ester carbonyl to the naphthalene ring nih.gov

Chemical Hydrolysis and Solvolytic Pathways in Various Matrices

Hydrolysis, the reaction with water, is a primary abiotic degradation pathway for esters in aquatic environments. The rate of hydrolysis is significantly influenced by pH and temperature. Carboxylic acid esters can undergo hydrolysis through acid-catalyzed, base-catalyzed, and neutral (water-mediated) mechanisms. epa.gov

The most common mechanism for the alkaline hydrolysis of benzoate esters is the base-catalyzed, acyl-oxygen fission, bimolecular (BAC2) reaction. epa.govnih.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.gov The reactivity of the ester is affected by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it. stackexchange.com The structure of the alcohol portion of the ester also plays a role, with steric hindrance around the carbonyl group slowing the reaction. nih.gov

In the case of this compound, the presence of multiple electron-donating alkyl (methyl) and alkoxy (ethoxy) groups on the ring would be expected to decrease the electrophilicity of the carbonyl carbon, thereby slowing the rate of hydrolysis compared to unsubstituted ethyl benzoate. wikipedia.org Conversely, acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org

Studies on a series of benzoate esters have shown that the half-life (t1/2) of hydrolysis is directly related to the size and electronic nature of the ester's substituents. nih.gov

Table 2: Comparative Hydrolytic Stability of Benzoate Esters Under Basic Conditions

Compound Half-life (t1/2) in minutes Key Structural Feature Reference
Phenyl Benzoate 11 Phenyl group (electron-withdrawing) nih.gov
Ethyl p-bromo Benzoate 12 Bromo group (electron-withdrawing) nih.gov
Methyl Benzoate 14 Smallest alkyl group nih.gov
Ethyl Benzoate 14 Ethyl group nih.gov
n-Propyl Benzoate 19 Increased alkyl chain length nih.gov

Abiotic Transformation Processes in Aquatic or Soil Systems

In complex environmental matrices like soil and aquatic systems, abiotic transformation extends beyond simple hydrolysis and photolysis. The fate of organic compounds is influenced by interactions with system components such as clay minerals, metal oxides, and dissolved or particulate organic matter. tandfonline.com

For aromatic compounds, these interactions can lead to several transformation processes:

Sorption: this compound, being a relatively nonpolar organic molecule, is expected to adsorb to soil organic matter and sediment. This partitioning can affect its availability for other degradation processes.

Catalyzed Hydrolysis: Mineral surfaces in soil and sediments can act as catalysts, accelerating hydrolysis reactions even under neutral pH conditions.

Chemical Oxidation: Metal oxides and hydroxides (e.g., MnO₂, FeₓOᵧ) naturally present in soils can act as chemical oxidants, promoting the degradation of aromatic compounds. tandfonline.com The rate of these reactions depends on factors like the compound's electron-donating properties, soil pH, temperature, and moisture content. tandfonline.com

Studies on polycyclic aromatic hydrocarbons (PAHs) show that abiotic reactions can account for a 2-20% reduction in concentration for two- and three-ring compounds, though the effect is less significant for larger molecules. oup.com While structurally different, this indicates that abiotic oxidative and transformative processes are relevant for aromatic rings in soil environments. The presence of dissolved matter in estuarine environments has also been shown to contribute to the abiotic transformation of phenolic compounds. researchgate.net

Pyrolysis and Combustion Chemistry of Complex Benzoate Esters

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The study of pyrolysis provides insight into the thermal stability of a compound and its potential transformation during combustion or high-temperature industrial processes.

For esters, pyrolysis typically initiates with the cleavage of the ester linkage. researchgate.net A common mechanism for the thermal decomposition of esters is a six-centered decomposition (beta-elimination) that produces the corresponding carboxylic acid and an alkene. stackexchange.com For this compound, this would yield 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoic acid and ethylene (B1197577).

At higher temperatures, these initial products undergo further decomposition. Carboxylic acids can decarboxylate to form carbon dioxide and a hydrocarbon, while the aromatic ring itself can break apart. stackexchange.com Investigations into the pyrolysis of aromatic poly(ester-imide)s showed that significant breakage of ester linkages occurs at temperatures around 450°C, initiating polymer chain scission. researchgate.net

Combustion is the rapid reaction between a substance with an oxidant, usually oxygen, to produce heat and light. The complete combustion of an organic compound like this compound, which contains carbon, hydrogen, and oxygen, yields carbon dioxide (CO₂) and water (H₂O). youtube.com Incomplete combustion, which occurs with insufficient oxygen, can produce carbon monoxide (CO) and elemental carbon (soot) in addition to CO₂ and H₂O. youtube.com The presence of oxygen within the ester molecule itself reduces the total heat of combustion compared to a pure hydrocarbon of similar mass. github.io

Table 3: Potential Products from the Thermal Degradation of Esters

Degradation Process Temperature Range Initial Products Secondary/Final Products Reference
Pyrolysis ~450°C Carboxylic Acid, Alkene Smaller hydrocarbons, CO, CO₂ researchgate.netstackexchange.com
Combustion (Complete) High - Carbon Dioxide (CO₂), Water (H₂O) youtube.com

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies for Related Dihydrobenzoates

The stereocontrolled synthesis of dihydrobenzoates is of paramount importance, as the stereochemistry of the final products often dictates their biological activity or material properties. While various methods for the synthesis of cyclic compounds exist, the development of novel asymmetric strategies for preparing highly substituted dihydrobenzoates remains a key challenge. Future research in this area could focus on several promising approaches:

Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Future work could explore the application of novel chiral Brønsted acids, such as chiral phosphoric acids, or bifunctional organocatalysts, like amino-squaramides, to catalyze the enantioselective construction of the dihydrobenzoate core. These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions, offering a powerful means to control the stereochemical outcome of cycloaddition and other ring-forming reactions.

Transition Metal Catalysis: Chiral transition metal complexes are well-established as powerful catalysts for a wide range of asymmetric transformations. The development of new chiral ligands for metals such as rhodium, palladium, and copper could enable novel asymmetric cycloaddition or conjugate addition reactions to form the dihydrobenzoate ring system with high enantioselectivity. For instance, chiral bis(oxazoline) or phosphine (B1218219) ligands could be employed to create a chiral environment around the metal center, thereby directing the stereochemical course of the reaction.

Biocatalysis: Enzymes offer unparalleled selectivity in chemical transformations. The use of engineered enzymes, such as ene-reductases or Diels-Alderases, could provide a highly efficient and environmentally friendly route to enantiopure dihydrobenzoates. Directed evolution and rational design of enzymes could be employed to tailor their substrate specificity and enhance their catalytic activity for the synthesis of specific target molecules.

Catalytic SystemPotential Reaction TypeKey Advantages
Chiral Phosphoric AcidsAsymmetric Diels-AlderMetal-free, mild reaction conditions
Chiral Bis(oxazoline)/Metal ComplexesEnantioselective Conjugate AdditionHigh turnover numbers, tunable reactivity
Engineered Ene-ReductasesAsymmetric Reduction of BenzoatesHigh enantioselectivity, green chemistry

Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. The application of advanced, real-time spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern the course of a reaction. Future research should focus on employing these techniques to study the synthesis and transformations of dihydrobenzoates.

In-situ Infrared (IR) and Raman Spectroscopy: Techniques such as ReactIR™ can monitor the concentration of reactants, intermediates, and products in real-time, providing detailed kinetic data. This information can be used to elucidate reaction pathways, identify rate-limiting steps, and optimize reaction conditions for improved yield and selectivity.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation, and its application in an in-situ manner allows for the direct observation of reactive intermediates. This can provide unambiguous evidence for proposed reaction mechanisms and help to understand the role of the catalyst and other reaction components.

Operando Spectroscopy: This approach involves the simultaneous measurement of catalytic performance and spectroscopic data under actual reaction conditions. By correlating changes in the catalyst structure with its activity and selectivity, operando spectroscopy can provide a detailed picture of how the catalyst functions. This is particularly relevant for the development of next-generation catalysts for dihydrobenzoate synthesis.

Exploration of Unconventional Reactivity Patterns and Cascade Reactions

The functionalized dihydrobenzoate scaffold presents opportunities for the exploration of novel and unconventional reactivity patterns. Moving beyond simple functional group transformations, future research could focus on harnessing the inherent reactivity of the dihydrobenzoate core to develop complex and efficient synthetic strategies.

Cascade Reactions: Also known as tandem or domino reactions, cascade reactions involve two or more bond-forming events that occur in a single synthetic operation without the isolation of intermediates. The design of novel cascade reactions starting from dihydrobenzoates could provide rapid access to complex polycyclic structures. For example, a dihydrobenzoate could be designed to undergo an intramolecular cycloaddition or a series of rearrangements upon activation, leading to a significant increase in molecular complexity in a single step.

[4+2] and other Cycloaddition Reactions: The double bond within the dihydrobenzoate ring can participate in various cycloaddition reactions, serving as either the diene or the dienophile. Exploring its reactivity in Diels-Alder, 1,3-dipolar cycloadditions, and other pericyclic reactions could lead to the synthesis of novel and structurally diverse polycyclic systems.

Tandem Addition Reactions: The development of sequential tandem addition reactions, where multiple nucleophiles are added to the dihydrobenzoate core in a controlled manner, could provide a powerful strategy for the synthesis of highly functionalized cyclohexene (B86901) derivatives.

Reaction TypePotential OutcomeKey Advantages
Intramolecular Diels-AlderFused Polycyclic SystemsRapid increase in molecular complexity
1,3-Dipolar CycloadditionNovel Heterocyclic ScaffoldsAccess to diverse chemical space
Tandem Nucleophilic AdditionHighly Substituted CyclohexenesHigh atom economy, stereocontrol

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Optimized Synthetic Routes

The integration of machine learning (ML) and artificial intelligence (AI) into the field of organic chemistry is poised to revolutionize how chemical reactions are designed and optimized. For a molecule like Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate, these computational tools can offer significant advantages.

Future research in this domain should focus on:

Predicting Reaction Outcomes and Stereoselectivity: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations with high accuracy. For the asymmetric synthesis of dihydrobenzoates, ML algorithms could be used to predict the enantioselectivity of a given catalyst-substrate combination, thereby accelerating the discovery of new and efficient asymmetric reactions.

Designing Optimized Synthetic Routes: AI-powered retrosynthesis tools can analyze a target molecule and propose multiple synthetic routes, taking into account factors such as cost, efficiency, and sustainability. For a complex target molecule derived from a dihydrobenzoate, these tools could identify novel and non-intuitive synthetic pathways that might be overlooked by human chemists.

In Silico Catalyst Design: ML models can be used to predict the catalytic activity of new catalyst structures, enabling the in silico design and screening of next-generation catalysts before they are synthesized in the lab. This can significantly reduce the time and resources required for catalyst development.

Design and Synthesis of Next-Generation Catalysts for its Efficient Transformations

The development of new and more efficient catalysts is a cornerstone of modern synthetic chemistry. For the synthesis and transformation of dihydrobenzoates, the design of next-generation catalysts could focus on several key areas:

Bifunctional Catalysts: These catalysts possess two or more distinct catalytic sites that can act in a cooperative manner to promote a chemical transformation. For example, a bifunctional catalyst could contain both a Lewis acid and a Brønsted base site, allowing it to activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity.

Site-Isolated Heterogeneous Catalysts: The immobilization of multiple, potentially incompatible, catalytic sites within a single porous support can enable one-pot tandem reactions that would be difficult to achieve with homogeneous catalysts. For example, an acid and a base catalyst could be co-localized in a core-shell structured material, allowing for a sequential acid-catalyzed and then base-catalyzed transformation to occur in a single pot.

Novel Organocatalyst Scaffolds: The development of new chiral organocatalyst scaffolds is a vibrant area of research. For the asymmetric synthesis of dihydrobenzoates, the design of novel thiourea, squaramide, or cinchona alkaloid-based catalysts could lead to improved enantioselectivity and broader substrate scope.

Catalyst TypeKey FeaturePotential Application
Bifunctional Acid/Base CatalystCooperative CatalysisOne-pot tandem reactions
Site-Isolated Heterogeneous CatalystCompartmentalization of Active SitesMulti-step synthetic sequences
Novel Chiral OrganocatalystsUnique Stereochemical EnvironmentHighly enantioselective cycloadditions

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate?

  • Methodology: Synthesis typically involves esterification of substituted benzoic acids with ethanol under acidic catalysis. For example, refluxing 4-ethoxy-2,2,6-trimethylbenzoic acid with ethanol and sulfuric acid (1% v/v) at 80°C for 12–18 hours yields the ester. Post-reaction purification via vacuum distillation or recrystallization (water-ethanol mixtures) is critical to achieve >95% purity .
  • Key Parameters: Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Optimize catalyst concentration to minimize side products like diesters.

Q. How is the compound characterized structurally and spectroscopically?

  • Analytical Techniques:

  • NMR : 1H^1H NMR (CDCl3_3) reveals distinct signals: δ 1.2–1.4 ppm (triplet, ethyl ester CH3_3), δ 3.2–3.5 ppm (singlet, aromatic OCH2_2CH3_3), and δ 6.8–7.1 ppm (multiplet, aromatic protons) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]+^+ at m/z 264.3 confirms the molecular formula C15_{15}H22_{22}O3_3 .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., methyl vs. ethoxy positions) using single-crystal diffraction (e.g., C–C bond lengths: 1.48–1.52 Å) .

Q. What safety precautions are required when handling this compound?

  • Hazard Mitigation:

  • Inhalation : Use fume hoods; symptoms include respiratory irritation. Immediate treatment involves fresh air and artificial respiration if needed .
  • Skin Contact : Wear nitrile gloves; wash with soap/water for 15 minutes. Delayed effects (e.g., dermatitis) require corticosteroid creams .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

  • Case Study: Discrepancies in 13C^{13}C NMR signals between this compound and its brominated analog (Ethyl 3-bromo-2,4,6-trimethylbenzoate) arise from electron-withdrawing effects. Use deuterated solvents (e.g., DMSO-d6_6) to stabilize shifts and DFT calculations (B3LYP/6-31G*) to predict chemical environments .
  • Validation: Cross-reference with high-resolution MS (HRMS) to rule out isotopic interference (e.g., 79Br^{79}Br vs. 81Br^{81}Br) .

Q. What pharmacological mechanisms are hypothesized for this compound?

  • Biological Targets: Preliminary studies suggest inhibition of cytochrome P450 enzymes (e.g., CYP3A4) due to steric hindrance from the 2,2,6-trimethyl group. Assay using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC50_{50} values .
  • In Vivo Models: Administer 50 mg/kg (oral) in Sprague-Dawley rats; monitor hepatic clearance via LC-MS/MS .

Q. How do substituent positions affect reactivity in cross-coupling reactions?

  • Experimental Design: Compare Suzuki-Miyaura coupling yields using 4-ethoxy vs. 4-methoxy derivatives. The ethoxy group’s electron-donating effect enhances oxidative addition with Pd(PPh3_3)4_4 (yield: 78% vs. 62% for methoxy) .
  • Data Interpretation: Analyze Hammett substituent constants (σm_m = 0.12 for OCH2_2CH3_3) to predict regioselectivity .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesReactivity/Application Differences
Ethyl 4-bromo-2,3-difluorobenzoateBromine/fluorine substitutionHigher electrophilicity for SNAr reactions
Ethyl 3-fluoro-4-hydroxybenzoateHydroxyl group at C4Chelates metal ions in catalytic systems
Ethyl 2,5-difluoro-4-formylbenzoateFormyl group at C4Aldehyde-directed C–H activation

Data Contradiction Analysis

  • Issue : Discrepancies in reported melting points (mp) for analogs (e.g., 139–143°C vs. 141–145°C).
  • Resolution : Verify purity via HPLC (C18 column, acetonitrile/water gradient). Impurities >2% (e.g., unreacted benzoic acid) lower mp by 3–5°C .

Methodological Resources

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize esterification (factors: temperature, catalyst loading, reaction time) .
  • Computational Modeling : Perform QSAR studies with Gaussian 16 to correlate substituent effects with bioactivity (R2^2 > 0.85) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-dihydro-4-ethoxy-2,2,6-trimethylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.